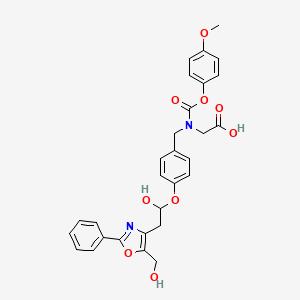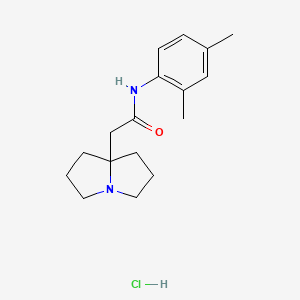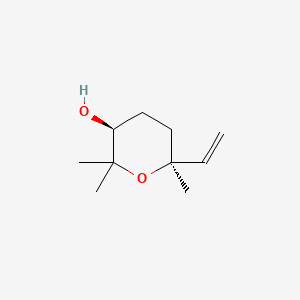
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is a chemical compound belonging to the class of oxanes It is characterized by the presence of an ethenyl group and a hydroxyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6-trimethyl-4H-pyran-4-one and ethenyl magnesium bromide.
Grignard Reaction: The ethenyl magnesium bromide is reacted with 2,2,6-trimethyl-4H-pyran-4-one under anhydrous conditions to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Purification: Employing techniques such as distillation or chromatography to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-ethenyl-2,2,6-trimethyloxan-3-one.
Reduction: Formation of 6-ethyl-2,2,6-trimethyloxan-3-ol.
Substitution: Formation of various substituted oxanes depending on the reagent used.
Aplicaciones Científicas De Investigación
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the oxane ring and functional groups.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol: A stereoisomer with different spatial arrangement.
6-ethenyl-2,2,6-trimethyloxan-3-one: An oxidized derivative.
6-ethyl-2,2,6-trimethyloxan-3-ol: A reduced derivative.
Uniqueness
Structural Features: The specific stereochemistry of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol imparts unique properties.
Reactivity: The presence of both ethenyl and hydroxyl groups allows for diverse chemical reactions.
Propiedades
Número CAS |
14009-71-3 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
Clave InChI |
BCTBAGTXFYWYMW-WCBMZHEXSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C |
SMILES canónico |
CC1(C(CCC(O1)(C)C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


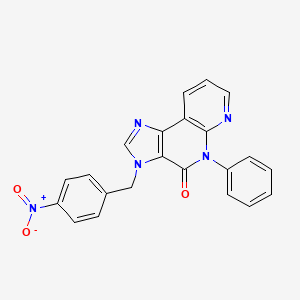
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)

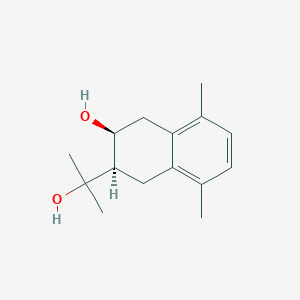
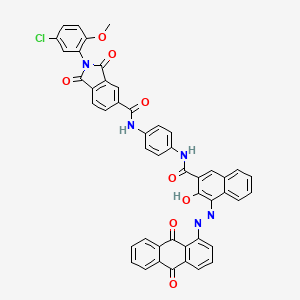
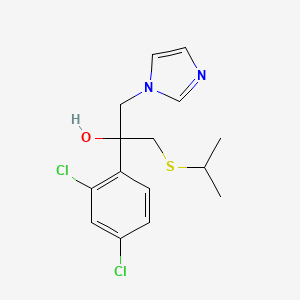
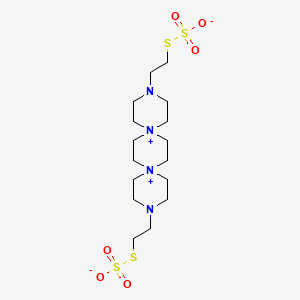



![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
